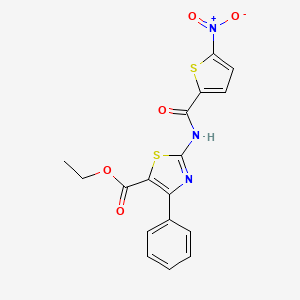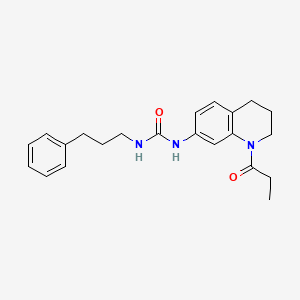
Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate, also known as NTC-801, is a synthetic compound that has gained attention in recent years due to its potential therapeutic and environmental applications. It has been shown to reduce epidermal growth factor levels, which may be beneficial for skin conditions such as psoriasis .
Wissenschaftliche Forschungsanwendungen
Intracellular Transport of Toxins
EACC has been reported to inhibit the fusion of autophagosomes with lysosomes in a reversible manner by inhibiting the recruitment of syntaxin 17 to autophagosomes . This is significant in the study of intracellular transport of toxins, as it provides insights into the mechanisms of cytotoxicity and applications in cell biology and medicine .
Quality Control of the Regulated Secretory Pathway
EACC interferes with autophagosomal localization of STX17 and inhibits its interaction with the HOPS complex and VAMP8 . This plays a role in the quality control of the regulated secretory pathway, which is crucial in specialized secretory cells that produce and release biologically active substances .
Autophagy and Crinophagy
EACC’s interaction with STX17 and the HOPS complex also has implications in the study of autophagy and crinophagy . These processes are important for the regulated lysosomal clearance of cellular components, including secretory material .
Antibacterial Activities
While not directly related to EACC, a series of novel capsaicin derivatives with nitrothiophene substituents, which are structurally similar to EACC, have been designed and evaluated for their antibacterial activities against Staphylococcus aureus . This suggests potential antibacterial applications for EACC.
Treatment of Protein Misfolding Diseases
The unique features of protein toxins, which EACC can influence, provide opportunities for their use in biomedical research . These studies include the treatment of protein misfolding diseases .
Cancer Therapy Using Immunotoxins
The medical approach includes the construction of vaccines and neutralizing antibodies against particular toxins . The unique features of protein toxins, which EACC can influence, provide opportunities for their use in biomedical research . These studies include therapy of cancer using immunotoxins .
Safety and Hazards
The safety data sheet for this compound indicates that it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
ethyl 2-[(5-nitrothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c1-2-25-16(22)14-13(10-6-4-3-5-7-10)18-17(27-14)19-15(21)11-8-9-12(26-11)20(23)24/h3-9H,2H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSQVTPQHYDQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2681663.png)
![N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2681665.png)
![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2681667.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2681673.png)
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2681674.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2681676.png)

